molecular formula C19H20N2O3S2 B2739661 3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034598-82-6

3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2739661
CAS No.: 2034598-82-6
M. Wt: 388.5
InChI Key: ZBPHJJNLUFFBHC-UHFFFAOYSA-N
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Description

3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a combination of phenoxy, thiophene, pyridine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiophene and pyridine moieties can be introduced through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling reaction using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.

    Pyridine derivatives: Compounds such as 3-aminopyridine and 3-pyridinecarboxylic acid share the pyridine ring structure.

Uniqueness

What sets 3-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide apart is the combination of these functional groups in a single molecule, which allows for unique interactions and applications. The presence of both thiophene and pyridine rings, along with the sulfonamide group, provides a versatile scaffold for further functionalization and study .

Properties

IUPAC Name

3-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,11-5-9-24-18-6-2-1-3-7-18)21-14-16-12-17(15-20-13-16)19-8-4-10-25-19/h1-4,6-8,10,12-13,15,21H,5,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPHJJNLUFFBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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